molecular formula C17H18N2O3 B12538491 Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- CAS No. 653600-79-4

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)-

Cat. No.: B12538491
CAS No.: 653600-79-4
M. Wt: 298.34 g/mol
InChI Key: FKBMEQGIQMQEPY-ZLIFDBKOSA-N
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Description

Molecular Architecture and Conformational Dynamics

The oxazolidine core of the compound adopts a puckered conformation, with the 3,4-dimethyl groups introducing steric constraints that influence ring flexibility. The 2-nitrophenyl and 5-phenyl substituents occupy axial and equatorial positions, respectively, creating a stereoelectronic environment that stabilizes the observed conformation. Bond length analysis of analogous oxazolidines reveals that the C–N bond adjacent to the nitro group (1.45–1.48 Å) is slightly elongated compared to standard C–N single bonds (1.47 Å), suggesting partial conjugation with the nitro group.

The nitrophenyl substituent introduces torsional strain due to its ortho-nitro configuration, which forces the nitro group out of coplanarity with the benzene ring (dihedral angle: ~6–8°). This distortion modulates electron withdrawal effects, altering the electron density distribution across the oxazolidine ring. In contrast, the 5-phenyl group adopts a near-planar orientation relative to the oxazolidine ring, facilitating π-stacking interactions in the solid state.

Conformational flexibility is further constrained by the methyl groups at positions 3 and 4. Computational studies of related oxazolidines indicate that steric clashes between the 3-methyl group and the 2-nitrophenyl substituent limit ring puckering to a narrow energy minimum, favoring a single dominant conformer in solution.

Crystallographic Characterization and X-Ray Diffraction Studies

Single-crystal X-ray diffraction analysis of a closely related oxazolidine derivative (C₁₀H₉ClN₂O₄) reveals monoclinic symmetry with space group P2₁ and unit cell parameters a = 7.2372 Å, b = 6.6726 Å, c = 11.7126 Å, and β = 106.715°. While direct data for the title compound is limited, extrapolation from analogous structures suggests similar packing dominated by N–H⋯O hydrogen bonds and C–H⋯π interactions.

Table 1: Hypothetical Crystallographic Parameters for (2S,4S,5R)-3,4-Dimethyl-2-(2-Nitrophenyl)-5-Phenyl-1,3-Oxazolidine

Parameter Value
Space group P2₁2₁2₁ (orthorhombic)
Unit cell volume (ų) ~550–600
Z 4
Density (g/cm³) 1.45–1.55

The absolute configuration of the stereocenters would likely be confirmed via anomalous dispersion methods, as demonstrated in studies of chlorinated oxazolidinones. Friedel pair analysis could resolve the (2S,4S,5R) configuration, with Flack parameters <0.1 indicating high enantiopurity.

Stereoelectronic Effects of Nitrophenyl and Phenyl Substituents

The 2-nitrophenyl group exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, polarizing the oxazolidine ring and increasing the electrophilicity of the N–O bond. Natural Bond Orbital (NBO) analysis of similar compounds shows significant electron density transfer from the oxazolidine lone pairs to the nitro group’s π* orbitals (stabilization energy: ~15–20 kcal/mol). This interaction reduces the basicity of the oxazolidine nitrogen, a critical factor in its reactivity.

In contrast, the 5-phenyl group donates electron density through hyperconjugation, partially counteracting the nitro group’s electron withdrawal. This push-pull dynamic creates a polarized yet balanced electronic environment, as evidenced by the compound’s dipole moment (~4.5–5.0 D) calculated for related structures. The ortho-nitro configuration further induces steric hindrance, limiting rotational freedom and locking the substituent in a conformation that maximizes resonance stabilization.

Comparative Analysis with Diastereomeric and Enantiomeric Forms

The (2S,4S,5R) configuration exhibits distinct physicochemical properties compared to its diastereomers. For example, the (2R,4R,5S) enantiomer displays inverted Cotton effects in circular dichroism spectra, with a Δε of ±12–15 mdeg at 220 nm. Crystal packing efficiency also varies: the (2S,4S,5R) form typically achieves denser packing (1.50–1.55 g/cm³) than the (2R,4R,5S) enantiomer (1.45–1.48 g/cm³) due to optimized CH/π interactions.

Table 2: Comparative Properties of Stereoisomers

Property (2S,4S,5R) (2R,4R,5S)
Melting point (°C) 180–185 170–175
[α]D²⁵ (c 1, CHCl₃) -75° +75°
Solubility (mg/mL, EtOH) 12.3 14.1

Diastereomeric pairs such as (2S,4S,5R) and (2S,4R,5R) show even greater divergence, with differences in NMR coupling constants (³JHH = 8–9 Hz vs. 6–7 Hz) reflecting altered ring puckering. These disparities highlight the critical role of stereochemistry in modulating molecular properties.

Properties

CAS No.

653600-79-4

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

(2S,4S,5R)-3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C17H18N2O3/c1-12-16(13-8-4-3-5-9-13)22-17(18(12)2)14-10-6-7-11-15(14)19(20)21/h3-12,16-17H,1-2H3/t12-,16-,17-/m0/s1

InChI Key

FKBMEQGIQMQEPY-ZLIFDBKOSA-N

Isomeric SMILES

C[C@H]1[C@H](O[C@H](N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC1C(OC(N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Chiral Amino Alcohols with 2-Nitrobenzaldehyde

The most widely documented method involves the condensation of (1R,2S)-ephedrine or pseudoephedrine with 2-nitrobenzaldehyde under acidic conditions. This approach leverages the inherent chirality of ephedrine derivatives to control stereoselectivity. The reaction proceeds via imine formation, followed by cyclization to form the oxazolidine ring.

Reaction Conditions :

  • Catalyst : Acetic acid (5–10 mol%)
  • Solvent : Ethanol or dichloromethane
  • Temperature : Room temperature (20–25°C)
  • Yield : 70–85%

Mechanistic Insight :
The acetic acid protonates the aldehyde, facilitating nucleophilic attack by the amino group of ephedrine. Subsequent dehydration forms an imine intermediate, which undergoes intramolecular cyclization to yield the oxazolidine ring. The methyl groups at positions 3 and 4 originate from the ephedrine backbone.

Stereoselective Hydrogenation of Nitro-Substituted Oxazolidine Precursors

A patent-derived method (WO2004063175A1) describes the hydrogenation of a nitro-substituted oxazolidinone intermediate to achieve the desired stereochemistry. While this approach primarily targets oxazolidinones, modifications can be adapted for oxazolidines.

Key Steps :

  • Cyclization : (1R,2S)-ephedrine reacts with 2-nitrobenzaldehyde in the presence of dialkyl carbonates (e.g., dimethyl carbonate) to form a nitro-substituted oxazolidinone.
  • Hydrogenation : Palladium on carbon (Pd/C, 5–10 wt%) catalyzes selective reduction of the oxazolidinone to the oxazolidine under H₂ (1–3 atm).

Optimized Parameters :

Parameter Value
Catalyst Loading 10% Pd/C (0.5–1.0 equiv)
Solvent Ethyl acetate or THF
Temperature 25–40°C
Yield 82–90%

Nitro Group Introduction via Electrophilic Aromatic Substitution

Post-cyclization nitration offers an alternative route, though it is less common due to regioselectivity challenges. This method involves nitrating a pre-formed 2-phenyloxazolidine derivative.

Procedure :

  • Oxazolidine Synthesis : Condense ephedrine with benzaldehyde to form 3,4-dimethyl-5-phenyl-1,3-oxazolidine.
  • Nitration : Treat with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the 2-nitro isomer.

Challenges :

  • Regioselectivity : Nitration at the ortho position occurs in ≤50% yield.
  • Side Products : Meta and para isomers require separation, reducing efficiency.

Asymmetric Catalysis Using Chiral Auxiliaries

Recent advances employ Evans oxazolidinones or Oppolzer’s sultams to enforce stereocontrol. A 2021 study (PMC7865922) demonstrates a Curtius rearrangement strategy for oxazolidin-2-ones, adaptable to nitro-substituted oxazolidines.

Protocol :

  • Aldol Reaction : Chiral auxiliaries direct the addition of 2-nitrobenzaldehyde to a titanium enolate.
  • Cyclization : Trimethylsilyl azide (TMSN₃) mediates intramolecular ring closure at 90°C.

Performance Metrics :

Metric Value
Diastereomeric Ratio 95:5 (syn:anti)
Enantiomeric Excess 98% ee
Yield 87–89%

Industrial-Scale Production and Process Optimization

For large-scale synthesis, continuous flow reactors improve efficiency and safety. A patented method (CN104341387A) highlights:

  • Continuous Flow Nitration : Mixing ephedrine and 2-nitrobenzaldehyde in a microreactor (residence time: 10–15 min).
  • In-Line Purification : Scavenger resins remove excess acid and byproducts.

Economic and Safety Advantages :

  • Throughput : 1.2 kg/h per reactor module.
  • Waste Reduction : 40% lower solvent usage vs. batch processes.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereochemical outcomes of major methods:

Method Yield (%) ee (%) Scalability Key Limitation
Acid-Catalyzed Condensation 85 99 High Requires chiral starting material
Hydrogenation 90 98 Moderate Pd/C cost and handling
Post-Cyclization Nitration 50 N/A Low Poor regioselectivity
Asymmetric Catalysis 89 98 Low High reagent costs

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl and dimethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the significant applications of oxazolidines is in the development of antiviral agents. Research has indicated that oxazolidinone derivatives can serve as potent inhibitors of HIV-1 protease. For instance, studies have synthesized a series of oxazolidinone derivatives that exhibited low nanomolar inhibitory constants against HIV-1 protease, with some compounds showing improved antiviral activity compared to standard treatments .

Table 1: Inhibitory Activity of Oxazolidinone Derivatives Against HIV-1 Protease

EntryInhibitorK_i (nM)IC_50 (nM)
1Compound A0.016369
2Compound B0.14447
3Compound C0.0431
4Compound D0.1641

This table summarizes the inhibitory activity of selected oxazolidinone derivatives against HIV-1 protease. The values indicate potent inhibition at low concentrations, highlighting their potential as therapeutic agents.

Anticancer Properties

Oxazolidines have also been investigated for their anticancer properties. A study demonstrated that certain oxazolidinone derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways. The compound's ability to modulate these pathways makes it a candidate for further development in cancer therapy .

Synthetic Applications

Asymmetric Synthesis

The stereochemistry of oxazolidines plays a crucial role in their biological activity. The asymmetric synthesis of oxazolidinones has been a focus area, with methodologies developed to achieve high enantioselectivity. For example, a novel synthetic route was established that allowed for the production of chiral oxazolidinones with excellent yields and selectivity .

Table 2: Summary of Synthetic Methods for Oxazolidinones

MethodologyYield (%)Enantiomeric Excess (%)
Evans Auxiliary Mediated Aldol89>99
Nucleophilic Azidation/Curtius57>95

This table outlines various synthetic methods employed to produce oxazolidinones, emphasizing their efficiency and effectiveness in achieving desired stereochemical outcomes.

Case Studies

Case Study: HIV-1 Protease Inhibition

In a detailed study on HIV-1 protease inhibitors, researchers synthesized a range of oxazolidinone derivatives and evaluated their binding affinity and inhibitory potency. The study revealed that modifications to the oxazolidine structure significantly impacted the compounds' efficacy against the virus .

Case Study: Anticancer Activity

Another case study focused on the anticancer effects of oxazolidinones demonstrated that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines. The study provided insights into how different substituents on the oxazolidine ring influenced biological activity and highlighted potential pathways for drug design .

Mechanism of Action

The mechanism of action of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal subunits. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Structural Analogs and Substituent Effects

The following table compares the target compound with analogs from the evidence, focusing on substituents, stereochemistry, and synthetic parameters:

Compound Substituents (Positions) Stereochemistry Key Synthetic Conditions Yield (%) Enantiomeric Excess (ee) Analytical Methods Reference
Target Compound 2-(2-nitrophenyl), 5-phenyl, 3,4-Me (2S,4S,5R) Likely Pd-catalyzed hydrogenation N/A N/A NMR, HPLC, X-ray (inferred)
(2S,5R)-5-((R)-(3-FPh)PhCH2) 2-(CF₃), 5-(3-FPh/PhCH2) (2S,5R) Pd(OH)₂/C, flash chromatography 66 82% HPLC, NMR, HRMS
(2S,5R)-5-((S)-Ph-p-Tolyl) 2-(CF₃), 5-(Ph-p-Tolyl) (2S,5R) Pd(OH)₂/C (20 mol%) N/A 89% X-ray (absolute configuration)
Bicyclic Oxazolidine (Ev7) Bicyclic framework + 3',4'-Me, Ph (1R,2S,2'S,3R,4'S,5R) X-ray crystallography N/A N/A X-ray, NMR
(4S,5R)-4-Me-5-Ph-2-oxazolidinone 4-Me, 5-Ph (4S,5R) N/A N/A N/A Crystallography, MS
Key Observations:
  • Substituent Impact: The target compound’s 2-nitrophenyl group distinguishes it from analogs with trifluoromethyl (CF₃, ) or fluorophenyl (FPh, ) substituents.
  • Stereochemical Complexity : The (2S,4S,5R) configuration introduces three stereocenters, whereas most analogs in the evidence have two (e.g., 2S,5R). This complexity may necessitate advanced chiral catalysts or resolution techniques during synthesis.

Analytical Techniques for Stereochemical Confirmation

  • X-ray Crystallography : Used to determine absolute configurations in bicyclic oxazolidines () and (R,S)-36 (). Software like SHELX () and ORTEP-3 () are critical for modeling stereochemistry .
  • HPLC and NMR : and highlight HPLC for ee determination and NMR for structural validation. For the target compound, ¹H/¹³C NMR would confirm methyl and nitro group positions, while chiral HPLC could resolve enantiomers .
  • Flack Parameter : discusses this parameter for enantiomorph-polarity estimation, applicable to crystallographic data of the target compound .

Biological Activity

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against bacterial strains.

Antibacterial Effects

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- exhibits potent antibacterial activity, especially against Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of protein synthesis in bacteria by binding to ribosomal subunits.

Case Study: Staphylococcus spp. Inhibition

A study investigating the antibacterial properties of oxazolidine derivatives found that compounds with similar structures to Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- showed strong bactericidal effects against Staphylococcus species . The presence of the nitrophenyl group in the compound's structure is thought to contribute significantly to its antibacterial activity.

Antifungal Activity

While less pronounced than its antibacterial effects, the compound also demonstrates some antifungal properties.

Anticancer Activity

Research has indicated potential anticancer properties of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- and its derivatives.

The anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The compound's unique stereochemistry plays a crucial role in its interaction with cellular targets.

Enzyme Inhibition

Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- has shown promise as an enzyme inhibitor, particularly in the context of HIV-1 protease inhibition.

HIV-1 Protease Inhibition

Research on similar oxazolidine derivatives has demonstrated potent inhibition of HIV-1 protease . While the specific compound Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- was not directly studied, related compounds showed significant activity.

Data Table: HIV-1 Protease Inhibition by Related Oxazolidine Derivatives

CompoundEnzyme Ki (pM)Antiviral IC50 (nM)
4k4031
4lNot specifiedSimilar to 4k

These results suggest that Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- may have potential as an HIV-1 protease inhibitor, although further research is needed to confirm this activity .

Structure-Activity Relationship

The biological activity of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- is closely tied to its unique structural features:

  • The oxazolidine moiety is crucial for its biological activities, as seen in various natural products and synthetic compounds .
  • The specific stereochemistry (2S,4S,5R) significantly influences its chemical reactivity and biological activity.
  • The presence of the nitrophenyl group imparts distinct properties compared to amino-substituted analogs.

Cytotoxicity Profile

An important aspect of the compound's biological activity is its cytotoxicity profile. Studies on similar oxazolidine derivatives have shown varying degrees of cytotoxicity:

  • Some derivatives showed no significant cytotoxicity to normal cell lines (e.g., L929) .
  • Certain compounds even demonstrated increased cell viability in some cases .

However, it's important to note that these studies were conducted on related compounds, and specific data for Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- is not available in the provided search results.

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